molecular formula C16H11ClN2O2S B6330994 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide CAS No. 162276-41-7

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide

Cat. No. B6330994
Key on ui cas rn: 162276-41-7
M. Wt: 330.8 g/mol
InChI Key: MIJXHMXPMYVYKZ-UHFFFAOYSA-N
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Patent
US05693594

Procedure details

1 g (3.75 mmol) 2-(3-chlorophenoxy)thiazole-4-carboxylic acid was added to 1 ml of SOCl2 and refluxed until the mixture gave a clear solution. Excess SOCl2 was evaporated in vacuo and the remaining acid chloride dissolved in 25 ml toluene. To this solution was added a solution of 0.34 g (3.65 mmol) aniline and 0.37 g triethylamine in 20 ml toluene. After stirring over night at room temperature the solution was washed with 20 ml dil. HCl, 20 ml water, 20 ml dil. NaOH and 20 ml water. The organic layer was dried with NaSO4 and evaporated to dryness to give 1.0 g (82.8%) 2-(3-chlorophenoxy)thiazole-4-carbanilide (m.p.:94°-95° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=O)[N:10]=1.O=S(Cl)Cl.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:13])[N:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(OC=2SC=C(N2)C(=O)O)C=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring over night at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed until the mixture
CUSTOM
Type
CUSTOM
Details
gave a clear solution
CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining acid chloride dissolved in 25 ml toluene
WASH
Type
WASH
Details
was washed with 20 ml dil. HCl, 20 ml water, 20 ml dil. NaOH and 20 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with NaSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC=2SC=C(N2)C(=O)NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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